1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide
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Overview
Description
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyethyl group attached to the imidazole ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide typically involves the reaction of 1H-imidazole-2-sulfonyl chloride with 2-methoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the methoxyethyl and sulfonamide groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)-1H-imidazole-2-sulfonamide
- 1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride
- 2-Methoxyethanol
Uniqueness
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyethyl and sulfonamide groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
89517-94-2 |
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Molecular Formula |
C6H11N3O3S |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C6H11N3O3S/c1-12-5-4-9-3-2-8-6(9)13(7,10)11/h2-3H,4-5H2,1H3,(H2,7,10,11) |
InChI Key |
ZGRLHNHYKRJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
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